

# A Preclinical Comparative Analysis of GPR40 Agonists: DS-1558 vs. Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two G-protein coupled receptor 40 (GPR40) agonists: **DS-1558** and fasiglifam (TAK-875). Both compounds have been investigated for their potential as treatments for type 2 diabetes. This document summarizes their performance in preclinical models, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

### Introduction to DS-1558 and Fasiglifam

**DS-1558** and fasiglifam are selective agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR40 by agonists enhances glucose-stimulated insulin secretion (GSIS), offering a therapeutic strategy for type 2 diabetes with a potentially low risk of hypoglycemia.[1] [2] Fasiglifam (TAK-875) progressed to Phase 3 clinical trials before its development was halted due to concerns about liver toxicity.[3] **DS-1558** is a potent and orally bioavailable GPR40 agonist that has demonstrated significant glucose-lowering effects in preclinical studies.

## Mechanism of Action: GPR40 Signaling Pathway

Both **DS-1558** and fasiglifam exert their effects by binding to and activating GPR40. This activation stimulates the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into



inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ levels is a key step in promoting glucose-dependent insulin secretion from pancreatic  $\beta$ -cells. Fasiglifam has been described as an ago-allosteric modulator of GPR40, meaning it can act in concert with endogenous free fatty acids to potentiate its effect.



Click to download full resolution via product page

Figure 1: GPR40 signaling pathway activated by agonists.

### In Vitro Potency and Selectivity

Both compounds have demonstrated high potency for the GPR40 receptor in in vitro assays.

| Compound                 | Assay                                 | Cell Line  | Potency<br>(EC50) | Reference |
|--------------------------|---------------------------------------|------------|-------------------|-----------|
| DS-1558                  | Calcium influx                        | -          | 3.7 nM            | _         |
| Fasiglifam (TAK-<br>875) | Calcium influx                        | hGPR40-CHO | 13 nM             |           |
| Fasiglifam (TAK-<br>875) | Inositol<br>phosphate<br>accumulation | hGPR40-CHO | 72 nM             | _         |



**DS-1558** was reported to have no agonistic activity on PPARy up to 100  $\mu$ M and exhibited over 100-fold selectivity against a panel of 68 other receptors, ion channels, and transporters. Fasiglifam also demonstrated high selectivity for GPR40 with weak to no activity at other free fatty acid receptors.

### **Preclinical In Vivo Efficacy**

Both **DS-1558** and fasiglifam have shown robust glucose-lowering effects in rodent models of type 2 diabetes.

### **DS-1558 In Vivo Data**

In an oral glucose tolerance test (OGTT) in Zucker diabetic fatty (ZDF) rats, **DS-1558** demonstrated a marked reduction in glucose excursion.

| Animal Model | Dose (p.o.) | Effect                                                           | Reference |
|--------------|-------------|------------------------------------------------------------------|-----------|
| ZDF Rats     | 0.03 mg/kg  | Markedly reduced glucose excursion                               |           |
| ZDF Rats     | 0.1 mg/kg   | Glucose-lowering<br>potency similar to<br>sitagliptin (10 mg/kg) |           |
| ZDF Rats     | 0.1 mg/kg   | Augmentation of plasma insulin levels                            |           |

### Fasiglifam (TAK-875) In Vivo Data

Fasiglifam has been evaluated in several diabetic rat models, consistently showing improvements in glucose tolerance and insulin secretion.



| Animal Model   | Dose (p.o.)    | Effect                                                                      | Reference    |
|----------------|----------------|-----------------------------------------------------------------------------|--------------|
| N-STZ-1.5 Rats | 1-10 mg/kg     | Improved glucose<br>tolerance and<br>augmented insulin<br>secretion in OGTT |              |
| ZDF Rats       | 10 mg/kg       | Increased plasma insulin levels                                             |              |
| Fasted SD Rats | up to 30 mg/kg | Did not enhance<br>insulin secretion or<br>cause hypoglycemia               | <del>-</del> |

## **Preclinical Safety Profile**

A significant differentiating factor between the two compounds based on available data is their safety profile, particularly concerning hepatotoxicity.

**DS-1558**: Publicly available preclinical data on the safety pharmacology of **DS-1558** is limited.

Fasiglifam (TAK-875): Preclinical studies in dogs revealed hepatotoxicity. The clinical development of fasiglifam was ultimately terminated due to drug-induced liver injury observed in Phase 3 trials.

## Experimental Protocols In Vitro Potency Assays

- Calcium Influx Assay: This assay measures the increase in intracellular calcium concentration following receptor activation. Cells expressing the GPR40 receptor (e.g., hGPR40-CHO) are loaded with a calcium-sensitive fluorescent dye. The compound of interest is added, and the change in fluorescence, indicative of calcium mobilization, is measured to determine the EC50 value.
- Inositol Phosphate (IP) Accumulation Assay: This assay quantifies the accumulation of inositol phosphates, downstream messengers of Gq-coupled receptor activation. Cells



expressing GPR40 are treated with the test compound, and the amount of IP produced is measured, typically using a competitive binding assay or other detection methods.



Click to download full resolution via product page

Figure 2: General workflow for in vitro potency assays.

### In Vivo Oral Glucose Tolerance Test (OGTT)



- Animal Model: Typically, diabetic rodent models such as ZDF (Zucker diabetic fatty) rats or nSTZ (neonatal streptozotocin-induced) rats are used.
- Procedure: Animals are fasted overnight. The test compound (DS-1558 or fasiglifam) or
  vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution is
  administered orally. Blood samples are collected at various time points before and after the
  glucose challenge to measure plasma glucose and insulin levels. The area under the curve
  (AUC) for glucose is calculated to assess the improvement in glucose tolerance.



Click to download full resolution via product page

Figure 3: Experimental workflow for an oral glucose tolerance test.

### **Summary and Conclusion**

Both **DS-1558** and fasiglifam (TAK-875) are potent and selective GPR40 agonists with demonstrated efficacy in preclinical models of type 2 diabetes. **DS-1558** appears to be a highly potent GPR40 agonist based on its low nanomolar EC50 value. In vivo, both compounds effectively lower blood glucose and enhance insulin secretion in a glucose-dependent manner.

The key differentiating factor highlighted by available data is the safety profile. The development of fasiglifam was terminated due to liver toxicity, a liability that has cast a shadow over the GPR40 agonist class. While the preclinical safety data for **DS-1558** is not as extensively reported in the public domain, its continued development would presumably require a clear demonstration of a superior safety profile, particularly concerning hepatotoxicity.

For researchers in the field, the data presented underscores the therapeutic potential of GPR40 agonism while also emphasizing the critical importance of thorough safety and toxicology assessments in the development of new candidates in this class. Further head-to-head preclinical studies under identical experimental conditions would be necessary for a definitive quantitative comparison of the efficacy and safety of **DS-1558** and fasiglifam.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HD-6277, a novel GPR40 agonist improved glycemic control and GLP-1 secretion in rodent models of insulin resistance [morressier.com]
- 2. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [A Preclinical Comparative Analysis of GPR40 Agonists: DS-1558 vs. Fasiglifam (TAK-875)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607205#ds-1558-versus-fasiglifam-tak-875-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com